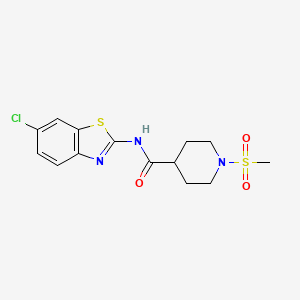![molecular formula C12H18N2O3S2 B6417766 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide CAS No. 1058491-74-9](/img/structure/B6417766.png)
1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide, or 1-MS-TMP, is a novel chemical compound with a wide range of potential applications in scientific research and industrial processes. 1-MS-TMP is a derivative of the piperidine family, and is composed of a nitrogen-containing piperidine ring with a methylthiophenyl group attached to the nitrogen atom. 1-MS-TMP is a versatile compound that has been used in a variety of laboratory applications, including as a catalyst for organic synthesis, as a ligand for metal complexes, and as a substrate for enzymatic reactions. In addition, 1-MS-TMP has been used in the development of new drugs, and has been studied for its potential therapeutic benefits.
科学的研究の応用
1-MS-TMP has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of flavonoids, and as a ligand for metal complexes, such as iron(II) complexes. In addition, 1-MS-TMP has been used as a substrate for enzymatic reactions, such as the oxidation of alcohols. Furthermore, 1-MS-TMP has been used in the development of new drugs, and has been studied for its potential therapeutic benefits.
作用機序
1-MS-TMP is believed to act as a catalyst in organic reactions by providing a nucleophilic site for the reaction to occur. In addition, 1-MS-TMP has been shown to act as a ligand for metal complexes, forming a stable bond between the metal and the nitrogen atom of the piperidine ring. Finally, 1-MS-TMP has been shown to act as a substrate for enzymatic reactions, providing a binding site for the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
1-MS-TMP has been studied for its potential therapeutic benefits. In particular, 1-MS-TMP has been studied for its potential anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 1-MS-TMP has been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells. Finally, 1-MS-TMP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which can play an important role in the development of certain diseases.
実験室実験の利点と制限
1-MS-TMP is a versatile compound with a wide range of potential applications in laboratory experiments. The main advantage of 1-MS-TMP is its stability, which allows it to be used in a variety of reactions and experiments. However, 1-MS-TMP is limited by its reactivity, which can make it difficult to use in certain reactions. In addition, 1-MS-TMP is limited by its solubility, which can make it difficult to use in certain solvents.
将来の方向性
1-MS-TMP has potential applications in a wide range of scientific research and industrial processes. In the future, 1-MS-TMP could be used as a catalyst for organic reactions, as a ligand for metal complexes, and as a substrate for enzymatic reactions. In addition, 1-MS-TMP could be studied for its potential therapeutic benefits, including its potential anti-inflammatory and antioxidant activities. Furthermore, 1-MS-TMP could be used in the development of new drugs, and could be studied for its potential to inhibit the activity of certain enzymes. Finally, 1-MS-TMP could be studied for its potential applications in the food industry, including its potential to improve the flavor and texture of food products.
合成法
1-MS-TMP is synthesized through a multi-step process. The first step involves the condensation of piperidine and methylthiophenylmagnesium bromide to form an intermediate compound. This intermediate is then reacted with methanesulfonyl chloride to form the desired 1-MS-TMP product. This reaction is typically carried out in an inert atmosphere at room temperature, and yields a product with a purity of greater than 95%.
特性
IUPAC Name |
1-methylsulfonyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-11(3-6-14)12(15)13-8-10-4-7-18-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJHGVRBXRIYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417688.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417700.png)
![N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6417708.png)
![N-[(thiophen-3-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6417712.png)
![5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417723.png)
![2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417740.png)
![3-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417746.png)
![2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417757.png)
![N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6417769.png)
![2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6417772.png)

![N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6417782.png)
![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417792.png)